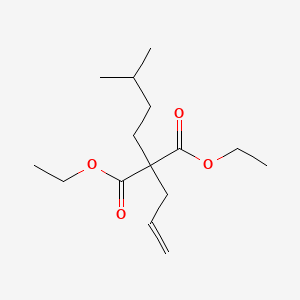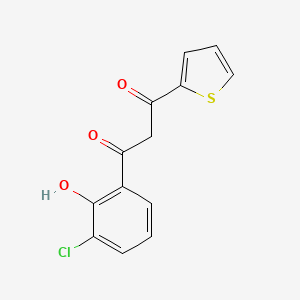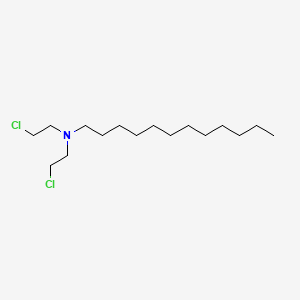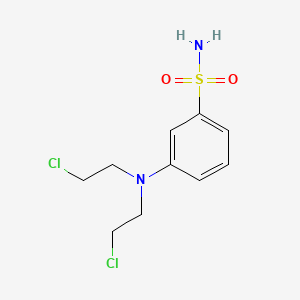
Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate can be achieved through esterification reactions. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the Fischer esterification method can be employed, where the carboxylic acid and alcohol are heated under reflux with a strong acid like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and the use of solid acid catalysts can enhance the yield and purity of the ester. Additionally, the removal of water during the reaction using molecular sieves or a Dean-Stark apparatus can drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid or other oxidized products.
Reduction: Reduction reactions can transform the ester into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: The compound is used in the synthesis of other chemicals and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of water and enzymes, leading to the formation of carboxylic acids and alcohols. These products can then participate in further biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Uniqueness
Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate is unique due to its complex structure, which includes multiple functional groups. This complexity allows it to participate in a wider range of chemical reactions compared to simpler esters.
Properties
CAS No. |
59726-44-2 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C15H26O4/c1-6-10-15(11-9-12(4)5,13(16)18-7-2)14(17)19-8-3/h6,12H,1,7-11H2,2-5H3 |
InChI Key |
UWMMFJJQWYLAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)(CC=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)









